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molecular formula C4H9NO2 B022466 L-Aminobutyric Acid-d3 CAS No. 929202-07-3

L-Aminobutyric Acid-d3

Cat. No. B022466
M. Wt: 106.14 g/mol
InChI Key: QWCKQJZIFLGMSD-SRQSVDBESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087605B2

Procedure details

35 g (339 mmol) 2-aminobutanoic acid and 75.6 g (747 mmol) triethylamine are suspended in 300 ml of dichloromethane and stirred at 0° C. 81 g (747 mmol) chlorotrimethylsilane are added dropwise, then the mixture is stirred for 1 hour at room temperature and 1 hour at 40° C. After cooling down at −10° C., 45 g (339 mmol) cyclopentanecarbonyl chloride are added slowly. The reaction mixture is stirred for 2 hours at −10° C. and then 1 hour at room temperature. At 0° C., 50 ml of water are added. The mixture is diluted with water and dichloromethane, filtered and the solid product washed with water/dichloromethane 9/1, toluene and diethylether.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
75.6 g
Type
reactant
Reaction Step Two
Quantity
81 g
Type
reactant
Reaction Step Three
Quantity
45 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4].C(N(CC)CC)C.Cl[Si](C)(C)C.[CH:20]1([C:25](Cl)=[O:26])[CH2:24][CH2:23][CH2:22][CH2:21]1>ClCCl.O>[CH:20]1([C:25]([NH:1][CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4])=[O:26])[CH2:24][CH2:23][CH2:22][CH2:21]1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
NC(C(=O)O)CC
Step Two
Name
Quantity
75.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
81 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Four
Name
Quantity
45 g
Type
reactant
Smiles
C1(CCCC1)C(=O)Cl
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 1 hour at room temperature and 1 hour at 40° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down at −10° C.
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 2 hours at −10° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid product washed with water/dichloromethane 9/1, toluene and diethylether

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)C(=O)NC(C(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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